molecular formula C6H8N2O2 B1217033 加博沙多 CAS No. 64603-91-4

加博沙多

货号 B1217033
CAS 编号: 64603-91-4
分子量: 140.14 g/mol
InChI 键: ZXRVKCBLGJOCEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gaboxadol, also known as THIP, is a compound that has been studied for its effects on the GABA (Gamma-Aminobutyric Acid) system. GABA is the primary inhibitory neurotransmitter in the brain, playing a key role in reducing neuronal excitability throughout the nervous system.

Synthesis Analysis

The synthesis of Gaboxadol involves specific chemical reactions aimed at creating its unique structure. While specific synthesis methods for Gaboxadol are not detailed in the available abstracts, the synthesis of related GABAergic compounds typically involves steps such as the decarboxylation of glutamic acid, a process well-understood in the context of GABA production in biological systems (Dhakal et al., 2012).

Molecular Structure Analysis

Gaboxadol's molecular structure is characterized by its ability to interact with GABA receptors in the brain. Its efficacy and selectivity for certain GABA receptor subtypes are influenced by its molecular configuration, which allows it to modulate inhibitory neurotransmission effectively.

Chemical Reactions and Properties

Gaboxadol's chemical properties, such as its solubility, stability, and reactivity, are crucial for its pharmacological effects. The compound's interaction with GABA receptors involves binding to specific sites, which can be analyzed through studies on receptor pharmacology (Khose et al., 2012).

科学研究应用

脆性X染色体综合征治疗

加博沙多已被研究用于治疗脆性X染色体综合征(FXS),脆性X染色体综合征是智力障碍和自闭症谱系障碍(ASD)最常见的单基因病因。 加博沙多(OV101)是一种选择性δ亚基、突触外GABA A受体激动剂,它增强了GABA能的强直性抑制,为评估OV101作为FXS潜在靶向治疗提供了理论依据 .

偏头痛治疗

研究表明,加博沙多可以介导大鼠对偏头痛样表型的抵抗力。 加博沙多和穆西莫,这两种表达delta亚基(δGABAA受体)的突触外GABAA受体的激动剂,已被证明可以完全逆转眶周区域的机械性异常痛觉 . 这表明突触外δGABAA受体通过介导对神经元兴奋性的持续背景抑制,可能是偏头痛治疗中具有治疗潜力的新型药物靶点 .

镇痛应用

在20世纪80年代初,进行了初步研究以测试加博沙多作为镇痛剂的疗效 . 这表明加博沙多可能被用于疼痛管理。

抗焦虑应用

加博沙多的抗焦虑特性也已被研究。 这意味着它可能被用于治疗焦虑症 .

迟发性运动障碍治疗

迟发性运动障碍是一种涉及不自主运动的疾病,尤其是下脸部的运动,一直是加博沙多应用的另一个关注领域 .

在亨廷顿病中的潜在应用

亨廷顿病是一种进行性脑部疾病,会导致不自主运动、情绪问题和思维能力丧失,一直被认为是加博沙多应用的潜在领域 .

阿尔茨海默病治疗

加博沙多已被研究用于治疗阿尔茨海默病,阿尔茨海默病是一种进行性疾病,会导致脑细胞萎缩和死亡 .

痉挛治疗

痉挛是一种某些肌肉持续收缩的疾病,一直是加博沙多应用的另一个潜在领域 .

作用机制

Target of Action

Gaboxadol, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a type of GABA analogue . It primarily targets the GABA_A receptors , particularly the extrasynaptically located alpha4-delta subunit containing GABA_A receptor subtype . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) .

Mode of Action

Gaboxadol acts as a selective agonist at the GABA_A receptors . It enhances slow wave activity and has been found to reduce sleep latency and improve efficiency in both healthy individuals and those with insomnia . When activated, alpha4-delta GABA_A receptors produce a tonic inhibitory .

Biochemical Pathways

Gaboxadol’s interaction with the GABA_A receptors leads to an increase in chloride ion conductance . This results in hyperpolarization of the neuron, making it less likely to depolarize and fire an action potential . This inhibitory effect is crucial in regulating neural oscillations, controlling spike timing, selecting network assemblies, and implementing brain states .

Pharmacokinetics

The absorption of Gaboxadol may be mediated by the intestinal proton-coupled amino acid transporter PAT1 .

Result of Action

The activation of GABA_A receptors by Gaboxadol leads to an increase in inhibitory conductance, which can result in sedation and increased deep sleep . It has been reported to enhance slow wave activity, reduce sleep latency, and improve sleep efficiency .

Action Environment

The action of Gaboxadol can be influenced by various environmental factors. For instance, changes in GABA synthesis or release may significantly affect its normal brain function . Furthermore, the efficacy of Gaboxadol can be affected by the presence of other substances that bind to GABA receptors .

安全和危害

Development of Gaboxadol was stopped due to concerns regarding safety and efficacy . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It is also advised to keep away from sources of ignition .

未来方向

Despite the initial failure of Gaboxadol in treating Angelman syndrome, it encouraged more companies to research treatments for the condition . By mid-2020, Ovid Therapeutics was expected to report topline data from its phase 3 pivotal trial of Gaboxadol for the treatment of Angelman syndrome .

生化分析

Biochemical Properties

Gaboxadol acts as a supra-maximal agonist at α4β3δ GABA A receptors, a low-potency agonist at α1β3γ2 receptors, and a partial agonist at α4β3γ receptors . Its affinity for the α4-containing subtype of the GABA A receptor is significantly higher than for other subtypes . Gaboxadol also uniquely targets extrasynaptic GABA A receptors, which desensitize more slowly and less extensively than synaptic GABA A receptors . These interactions suggest that Gaboxadol can modulate inhibitory neurotransmission in a distinct manner compared to other GABAergic drugs.

Cellular Effects

Gaboxadol influences various cellular processes by modulating GABAergic neurotransmission. It has been shown to increase deep sleep (stage 4) and does not demonstrate reinforcement in animal models, despite activating dopaminergic neurons in the ventral tegmental area . This indicates that Gaboxadol can enhance inhibitory signaling without the addictive potential seen with other sedatives. Additionally, Gaboxadol’s effects on extrasynaptic GABA A receptors suggest it may play a role in regulating tonic inhibition, which is crucial for maintaining neuronal excitability and preventing hyperactivity .

Molecular Mechanism

At the molecular level, Gaboxadol binds to GABA A receptors, particularly those containing the α4, β3, and δ subunits . This binding enhances the inhibitory effects of GABA by increasing chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability . Unlike benzodiazepines, which primarily target synaptic GABA A receptors, Gaboxadol’s action on extrasynaptic receptors allows for a more sustained inhibitory effect . This unique mechanism may contribute to its ability to promote deep sleep without the risk of dependence.

Temporal Effects in Laboratory Settings

In laboratory settings, Gaboxadol has demonstrated stability and efficacy over time. Studies have shown that a single sedative dose of Gaboxadol can induce persistent changes in ventral tegmental area dopamine neurons for at least six days . These changes include increased AMPA/NMDA receptor current ratio and enhanced AMPA receptor responses, suggesting long-term modulation of excitatory synapses . Gaboxadol does not exhibit rewarding properties, indicating its potential for long-term use without the risk of addiction .

Dosage Effects in Animal Models

Gaboxadol’s effects vary with dosage in animal models. At sedative doses, Gaboxadol has been shown to induce glutamate receptor plasticity in ventral tegmental area dopamine neurons without causing reinforcement or addiction . Higher doses of Gaboxadol have been associated with increased body sway and impairment, similar to other sedative-hypnotic drugs . These findings highlight the importance of dosage in determining the therapeutic and adverse effects of Gaboxadol.

Metabolic Pathways

Gaboxadol is metabolized through pathways involving GABAergic neurotransmission. It acts on GABA A receptors, enhancing the inhibitory effects of GABA and modulating chloride ion flux . The metabolism of Gaboxadol can be influenced by other compounds, such as Mestranol, which can increase its metabolic rate . Understanding these metabolic interactions is crucial for optimizing Gaboxadol’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

Gaboxadol is transported and distributed within cells and tissues through its interactions with GABA A receptors . Its high affinity for extrasynaptic receptors allows for widespread distribution and sustained inhibitory effects . Gaboxadol’s ability to enhance tonic inhibition suggests it may accumulate in regions with high extrasynaptic receptor density, such as the thalamus and hippocampus .

Subcellular Localization

Gaboxadol’s subcellular localization is primarily associated with extrasynaptic GABA A receptors . These receptors are located outside of synaptic junctions and are involved in maintaining baseline inhibitory tone . Gaboxadol’s targeting of these receptors allows for a more prolonged and diffuse inhibitory effect, which is essential for its role in promoting deep sleep and preventing hyperexcitability .

属性

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRVKCBLGJOCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045206
Record name Gaboxadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64603-91-4
Record name Gaboxadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64603-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gaboxadol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gaboxadol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gaboxadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gaboxadol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GABOXADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1M5RVL18S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gaboxadol
Reactant of Route 2
Gaboxadol
Reactant of Route 3
Gaboxadol
Reactant of Route 4
Gaboxadol
Reactant of Route 5
Gaboxadol
Reactant of Route 6
Gaboxadol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。